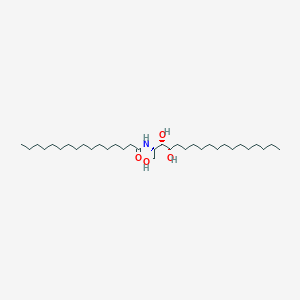

L-lyxo-Phytoceramide

Description

Properties

Molecular Formula |

C34H69NO4 |

|---|---|

Molecular Weight |

555.9 g/mol |

IUPAC Name |

N-[(2S,3S,4S)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide |

InChI |

InChI=1S/C34H69NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(38)35-31(30-36)34(39)32(37)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,34,36-37,39H,3-30H2,1-2H3,(H,35,38)/t31-,32-,34-/m0/s1 |

InChI Key |

IVBULNXGVIHEKN-HSRBSRBISA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@H](CCCCCCCCCCCCCC)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O |

Synonyms |

(2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol armillaramide |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of L Lyxo Phytoceramide

De Novo Synthesis Pathways

The de novo synthesis of all sphingolipids, including the phytoceramide backbone, is initiated in the endoplasmic reticulum (ER). nih.govuni-heidelberg.de This multi-step process begins with simple molecules and systematically builds the complex ceramide structure.

The first and rate-limiting step in sphingolipid biosynthesis is catalyzed by the enzyme Serine Palmitoyltransferase (SPT). nih.govresearchgate.net This enzyme performs a Claisen-like condensation of the amino acid L-serine with a long-chain fatty acyl-CoA, most commonly palmitoyl-CoA. wikipedia.orged.ac.uk The reaction is dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). wikipedia.org In mammals, SPT is a heterodimeric enzyme complex bound to the ER membrane, composed of two main subunits, LCB1 and LCB2, which are essential for its catalytic activity and stability. wikipedia.orgnih.gov The product of this initial condensation is 3-ketodihydrosphingosine. nih.govnih.gov

| Enzyme/Complex | Substrates | Product | Cofactor | Cellular Location | Key Characteristics |

| Serine Palmitoyltransferase (SPT) | L-Serine, Palmitoyl-CoA | 3-Ketodihydrosphingosine | Pyridoxal 5'-Phosphate (PLP) | Endoplasmic Reticulum (ER) | Rate-limiting enzyme in sphingolipid biosynthesis. nih.gov |

Following its synthesis by SPT, 3-ketodihydrosphingosine (KDS) is rapidly converted to sphinganine (B43673), also known as dihydrosphingosine. nih.govresearchgate.net This reduction of the ketone group at the C-3 position is an NADPH-dependent reaction catalyzed by the enzyme 3-ketodihydrosphingosine reductase (KDSR). nih.govuniprot.orgwikipedia.org The resulting molecule, sphinganine, is the foundational long-chain base for the majority of sphingolipids.

The defining structural feature of a phytoceramide is the presence of a hydroxyl group at the C-4 position of the sphingoid base. This feature is introduced through the hydroxylation of sphinganine (dihydrosphingosine) to form phytosphingosine (B30862). nih.gov In yeast, this conversion is carried out by the enzyme sphingolipid C4-hydroxylase. nih.gov In mammals, this catalytic function is performed by the bifunctional enzyme Dihydroceramide (B1258172) Desaturase 2 (DES2), which possesses C-4 hydroxylase activity. researchgate.netnih.gov This hydroxylation step is what distinguishes the "phyto-" sphingoid bases from other sphingoid bases like sphingosine (B13886).

The next step in the pathway is the N-acylation of the sphingoid base (phytosphingosine) to form the corresponding phytoceramide. This reaction, which creates an amide bond between the amino group of the phytosphingosine backbone and a fatty acyl-CoA, is catalyzed by a family of enzymes known as Ceramide Synthases (CerS). researchgate.netresearchgate.net Mammals possess six distinct CerS isoforms (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of particular chain lengths. researchgate.netnih.gov This isoform specificity is a primary determinant of the structural diversity of ceramides (B1148491) and phytoceramides within different tissues. researchgate.netfao.org For instance, CerS1 preferentially uses C18-CoA, while other isoforms utilize very-long-chain fatty acids. nih.gov

| Ceramide Synthase Isoform | Primary Acyl-CoA Substrate(s) | Predominant Tissue Expression |

| CerS1 | C18:0-CoA (Stearoyl-CoA) | Brain, Skeletal Muscle nih.gov |

| CerS2 | C20:0-C26:0-CoA (Very-long-chain) | Liver, Kidney, Brain researchgate.net |

| CerS3 | C26:0-C34:0-CoA (Ultra-long-chain) | Skin, Testis researchgate.net |

| CerS4 | C18:0-C20:0-CoA | Skin, Heart, Liver, Spleen |

| CerS5 | C14:0-C18:0-CoA (esp. C16:0-CoA) | Lung, Head and Neck Squamous Cell Carcinoma |

| CerS6 | C14:0-C16:0-CoA | Kidney, Breast Tissue nih.gov |

In mammals, there are two primary dihydroceramide desaturases, DES1 and DES2. The canonical role of DES1 is to introduce a Δ4-trans-double bond into dihydroceramide to produce ceramide. hw.ac.ukwikipedia.org However, in the context of phytoceramide synthesis, the C-4 position is hydroxylated rather than desaturated. The key enzyme for this process in mammals is DES2, which exhibits bifunctional activity. nih.gov DES2 can function as a C-4 hydroxylase, converting dihydroceramide directly into phytoceramide. researchgate.netdntb.gov.uanih.gov This hydroxylase activity of DES2 is therefore a critical step in the mammalian de novo pathway for producing the phytosphingosine-containing ceramides. researchgate.netnih.gov

Salvage and Hydrolytic Pathways

In addition to de novo synthesis, cells can generate ceramides, including phytoceramides, through the salvage pathway. metwarebio.com This pathway involves the breakdown and recycling of complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids. nih.govnih.gov The degradation of these complex lipids occurs primarily within the lysosomes, where a series of hydrolytic enzymes sequentially cleave components. mdpi.com

The process liberates the sphingoid base backbone (e.g., sphingosine or phytosphingosine), which can then be re-utilized. nih.gov This free sphingoid base is transported from the lysosome to the ER, where it re-enters the biosynthetic pathway. Here, it can be acylated by ceramide synthases (CerS) to form a new ceramide or phytoceramide molecule. nih.govnih.gov This recycling mechanism is highly efficient, with estimates suggesting that it can contribute between 50% and 90% of the total sphingolipid synthesis in the cell. nih.gov

| Enzyme | Function in Salvage Pathway | Cellular Location |

| Acid Sphingomyelinase | Hydrolyzes sphingomyelin to ceramide | Lysosome mdpi.com |

| Glucocerebrosidase | Hydrolyzes glucosylceramide to ceramide | Lysosome mdpi.com |

| Acid Ceramidase | Hydrolyzes ceramide to a free fatty acid and sphingosine | Lysosome mdpi.com |

| Ceramide Synthases (CerS) | Re-acylates sphingoid bases to form ceramide | Endoplasmic Reticulum nih.gov |

Regeneration of Ceramide from Complex Sphingolipids

Beyond its initial synthesis, ceramide can be regenerated from more complex sphingolipids through a process known as the salvage pathway. nih.govmdpi.com This recycling mechanism is crucial for maintaining cellular sphingolipid homeostasis and is estimated to account for 50% to 90% of total sphingolipid biosynthesis. researchgate.net The salvage pathway operates by breaking down complex sphingolipids, such as sphingomyelin (SM) and glycosphingolipids (GSLs), to their constituent parts, which can then be reused. nih.govmdpi.com

This process largely occurs in the lysosomes, where specific enzymes dismantle these complex molecules. nih.govnih.gov For instance, GSLs are catabolized by the sequential removal of sugar residues, eventually yielding glucosylceramide or galactosylceramide. nih.gov These are then hydrolyzed by specific β-glucosidases and galactosidases to release ceramide. nih.gov Similarly, sphingomyelin can be hydrolyzed by sphingomyelinases (SMases) to produce ceramide and phosphocholine. mdpi.com The ceramide generated through these routes can then be further broken down or re-utilized in synthetic pathways. nih.gov

Interconversion of Sphingoid Bases and Ceramide Species

A key feature of the salvage pathway is the dynamic interconversion between sphingoid bases and ceramides. nih.gov Ceramide generated from the breakdown of complex sphingolipids can be deacylated by enzymes called ceramidases, which cleave the amide bond to release a free fatty acid and the sphingoid base, sphingosine. nih.govthemedicalbiochemistrypage.orgmdpi.com

This liberated sphingosine is not a metabolic dead-end. It can be re-acylated by a family of enzymes known as ceramide synthases (CerS) to form ceramide once again. nih.govnih.govthemedicalbiochemistrypage.org This reacylation step allows the cell to "salvage" the sphingoid backbone for the synthesis of new ceramides, effectively recycling the core component of these essential lipids. nih.gov The free sphingosine generated in the lysosome can be transported to the endoplasmic reticulum, where it serves as a substrate for ceramide synthases to be reincorporated into the sphingolipid pool. nih.gov

Enzymatic Regulation of Ceramide Levels (e.g., Ceramidase, Sphingosine Kinase)

The cellular balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is a critical determinant of cell fate and is tightly regulated by specific enzymes. mdpi.comnih.gov Ceramidases play a central role by catalyzing the hydrolysis of ceramide into sphingosine and a fatty acid. nih.govmdpi.com In humans, five distinct ceramidases have been identified, each classified by its optimal pH (acid, neutral, or alkaline) and exhibiting different subcellular localizations and tissue distributions. nih.govmdpi.com By breaking down ceramide, these enzymes reduce its cellular levels. nih.gov

Conversely, sphingosine kinases (SphK) phosphorylate sphingosine to produce S1P. nih.govnih.gov This reaction serves two main purposes: it generates the potent signaling molecule S1P, and it removes sphingosine from the pool available for ceramide synthesis. nih.govnih.gov The phosphorylation of sphingosine represents a key exit point from the ceramide/sphingosine cycle, as S1P can be irreversibly degraded by S1P lyase into non-sphingolipid molecules. nih.govmdpi.com The interplay between ceramidases and sphingosine kinases, therefore, acts as a molecular switch, controlling the relative levels of ceramide, sphingosine, and S1P, and thereby influencing fundamental cellular processes. nih.govnih.gov

| Enzyme Class | Function | Role in Ceramide Regulation |

| Ceramidases (CDases) | Hydrolyze ceramide into sphingosine and a free fatty acid. nih.gov | Decrease cellular ceramide levels. nih.gov |

| Ceramide Synthases (CerS) | Acylate sphingosine to form ceramide. nih.gov | Increase cellular ceramide levels. |

| Sphingosine Kinases (SphK) | Phosphorylate sphingosine to form sphingosine-1-phosphate (S1P). nih.gov | Decrease the pool of sphingosine available for ceramide synthesis. nih.gov |

| Sphingomyelinases (SMases) | Hydrolyze sphingomyelin to produce ceramide. mdpi.com | Increase cellular ceramide levels from complex sphingolipid stores. |

Comparative Biosynthesis Across Biological Systems

While the fundamental steps of sphingolipid biosynthesis are conserved across eukaryotes, significant divergences exist in the structure and synthesis of these lipids in mammals, fungi, and plants. researchgate.net These differences are particularly evident in the modifications of the sphingoid base and the types of complex sphingolipids produced. nih.govwikipedia.org

Divergences in Sphingolipid Metabolism: Mammalian vs. Fungal vs. Plant Pathways

The primary divergence in the biosynthetic pathways occurs after the formation of the initial long-chain base.

In mammalian cells , the sphinganine backbone is typically acylated to form dihydroceramide. This molecule is then acted upon by a dihydroceramide desaturase to introduce a characteristic 4,5-trans double bond, yielding ceramide. nih.govnih.gov The major complex phosphosphingolipid in mammals is sphingomyelin, which is synthesized from ceramide. wikipedia.orgplos.org

In fungi and plants , the pathway proceeds differently. Sphinganine is first hydroxylated at the C-4 position to create a trihydroxy long-chain base known as phytosphingosine. nih.govbiorxiv.orgresearchgate.net This phytosphingosine is then acylated to form phytoceramide. nih.gov Instead of sphingomyelin, the predominant complex sphingolipids in fungi and plants are inositol (B14025) phosphorylceramides (IPCs) and their more complex glycosylated derivatives, known as glycosylinositol phosphorylceramides (GIPCs). plos.orgbiorxiv.orgoup.comnii.ac.jp

| Feature | Mammalian Pathway | Fungal Pathway | Plant Pathway |

| Primary Sphingoid Base | Sphingosine | Phytosphingosine biorxiv.org | Phytosphingosine biorxiv.org |

| Key Intermediate | Dihydroceramide | Phytosphingosine | Phytosphingosine |

| Final Modification | Desaturation (to Ceramide) nih.gov | Acylation (to Phytoceramide) | Acylation (to Phytoceramide) |

| Major Complex Phosphosphingolipid | Sphingomyelin (SM) wikipedia.org | Inositol Phosphorylceramide (IPC) plos.org | Glycosylinositol Phosphorylceramide (GIPC) nii.ac.jp |

Unique Aspects of Phytoceramide Biosynthesis in Plants and Fungi

The defining characteristic of phytoceramides is the presence of a hydroxyl group at the C-4 position of the sphingoid base, a feature that distinguishes them from the majority of mammalian ceramides which have a double bond in that region. nih.gov This structural difference arises from the distinct enzymatic steps in their respective biosynthetic pathways.

In plants and fungi, the enzyme responsible for this modification is a C4-hydroxylase (e.g., Sur2 in fungi). nih.gov This hydroxylation of sphinganine to phytosphingosine occurs before the addition of the fatty acid chain. nih.gov Subsequently, ceramide synthases attach a fatty acid to the phytosphingosine backbone to create phytoceramide. nih.gov While less common in mammals, phytoceramide synthesis can occur, mediated by a bifunctional enzyme (dihydroceramide desaturase 2 or DES2) that possesses C-4 hydroxylase activity. nih.govnih.govresearchgate.net

Fungal sphingolipids can have further unique modifications, such as the methylation at the C-9 position of the sphingoid base, a feature not found in plants or mammals. nih.govnih.gov In contrast, plants are characterized by the extensive glycosylation of their inositol phosphorylceramides, creating a diverse array of complex GIPCs that are integral to their plasma membranes. oup.comoup.com

Sphingolipid Metabolic Pathway as a Coordinated System and Metabolic Hub

The sphingolipid metabolic pathway is not a linear sequence of reactions but a highly integrated and coordinated network. nih.gov It comprises multiple interconnected pathways—de novo synthesis, the salvage pathway, and catabolism—that collectively regulate the levels of various bioactive sphingolipids. dovepress.com

At the center of this network lies ceramide, which functions as a critical metabolic hub. nih.govfrontiersin.orgnih.gov From this central point, metabolic traffic can be directed toward multiple fates. Ceramide can be:

Built up into complex structural lipids like sphingomyelin (in mammals) or GIPCs (in plants and fungi), which are essential components of cell membranes. plos.orgyoutube.com

Broken down by ceramidases to produce sphingosine, which can then be phosphorylated to the signaling molecule S1P. mdpi.com

Phosphorylated directly by ceramide kinase to form ceramide-1-phosphate (C1P), another important signaling lipid. mdpi.com

This intricate system allows the cell to rapidly modulate the balance of sphingolipids in response to various stimuli. The relative levels of ceramide and its metabolites, such as S1P, play crucial roles in determining cellular outcomes, including proliferation, differentiation, senescence, and apoptosis. nih.govmdpi.com Therefore, the sphingolipid pathway acts as a sophisticated regulatory system, with ceramide at its core, linking cellular metabolism to fundamental decisions of cell fate. nih.govdovepress.com

Subcellular Localization of L-lyxo-Phytoceramide Metabolic Enzymes

The biosynthesis and metabolic pathways of phytoceramides, including the L-lyxo stereoisomer, involve a series of enzymatic reactions that are compartmentalized within specific subcellular locations. The spatial organization of these enzymes is critical for the regulation of phytoceramide metabolism and its integration with other cellular processes. While the scientific literature on the metabolism of phytoceramides is extensive, it is important to note that it does not typically differentiate between specific stereoisomers such as the L-lyxo form. Therefore, the following information on the subcellular localization of metabolic enzymes is based on studies of phytoceramides in general.

The de novo synthesis of sphingolipids, which is the primary pathway for producing ceramides and their derivatives, commences in the endoplasmic reticulum (ER). researchgate.net This organelle serves as the main site for the initial steps of ceramide and phytoceramide biosynthesis. Key enzymes involved in these processes are integral membrane proteins of the ER.

One of the central enzymes in the biosynthesis of phytoceramides is dihydroceramide C-4 hydroxylase (DES2) . This enzyme catalyzes the hydroxylation of dihydroceramide at the C-4 position of the sphingoid base, a rate-limiting step in the formation of phytoceramide. nih.gov Studies have shown that DES2 is localized to the endoplasmic reticulum. nih.govmdpi.com Its catalytic activity is dependent on an electron transfer system that includes cytochrome b5, which is also present in the ER membrane. nih.gov The co-localization of DES2 and cytochrome b5 in the ER facilitates the efficient production of phytoceramides. nih.gov In certain tissues, such as the small intestine, DES2 has been immunolocalized to the crypt cells and adjacent epithelial cells. nih.gov

Another crucial family of enzymes in this pathway is the ceramide synthases (CerS) . These enzymes are responsible for the N-acylation of the sphingoid base to form dihydroceramide, the immediate precursor for phytoceramide. nih.gov The primary subcellular localization of ceramide synthases is the endoplasmic reticulum. nih.gov However, research has also indicated the presence of ceramide synthase activity in mitochondria and mitochondria-associated membranes (MAM). nih.gov These findings suggest that mitochondria may also be involved in the metabolism of phytoceramides. nih.gov

Once synthesized in the ER, phytoceramides can be transported to other organelles for further modification or degradation. The Golgi apparatus is a key destination, where phytoceramides can be converted into more complex sphingolipids such as glycosphingolipids. researchgate.net The degradation of sphingolipids, including phytoceramides, predominantly occurs in the lysosomes. researchgate.netnih.gov

Interactive Data Table: Subcellular Localization of Key Enzymes in Phytoceramide Metabolism

| Enzyme | Subcellular Localization(s) | Function in Phytoceramide Metabolism |

| Dihydroceramide C-4 hydroxylase (DES2) | Endoplasmic Reticulum nih.govmdpi.com | Hydroxylation of dihydroceramide to form phytoceramide. nih.gov |

| Ceramide Synthase (CerS) | Endoplasmic Reticulum nih.gov, Mitochondria, Mitochondria-Associated Membranes (MAM) nih.gov | N-acylation of sphingoid bases to form dihydroceramide. nih.gov |

| Cytochrome b5 | Endoplasmic Reticulum nih.gov | Electron transfer for DES2 activity. nih.gov |

Chemical Synthesis Strategies for L Lyxo Phytoceramide

Advanced Synthetic Methodologies

Modern organic synthesis often favors strategies that build complex molecules from smaller, separately synthesized fragments. This approach, known as convergent synthesis, is generally more efficient and higher-yielding than linear synthesis where a molecule is built step-by-step in a single sequence.

The synthesis of the L-lyxo-phytosphingosine precursor itself involves convergent steps, such as the Horner-Wadsworth-Emmons reaction to form the α,β-unsaturated ester from an aldehyde and a phosphonate (B1237965) ester. acs.org The final and most distinct convergent step is the N-acylation. After the synthesis of the L-lyxo-phytosphingosine backbone is complete (via azidation and subsequent reduction), it is coupled with an activated fatty acid (e.g., an acyl chloride or an activated ester) to yield the target L-lyxo-phytoceramide. acs.orgacs.orgresearchgate.net This approach is highly modular, allowing for the synthesis of a variety of phytoceramide analogues by simply changing the fatty acid component used in the final coupling step. ub.edu

Table 2: Convergent N-Acylation for this compound Synthesis

| Fragment 1 | Fragment 2 | Coupling Reaction | Product | Reference |

| L-lyxo-phytosphingosine | Fatty Acid (or derivative) | N-acylation (Amide bond formation) | This compound | acs.orgacs.org |

Introduction of Hydrophobic Chains (e.g., Wittig Reaction, Olefin Cross-Metathesis)

A critical step in the synthesis of phytoceramides is the introduction of the long, hydrophobic alkyl chain. This is typically achieved in the later stages of the synthesis to avoid handling amphiphilic intermediates that can complicate purification due to aggregation and poor solubility. cuni.cz Two powerful and widely employed methods for this carbon-carbon bond formation are the Wittig reaction and olefin cross-metathesis (OCM).

The Wittig Reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. masterorganicchemistry.com In the context of phytoceramide synthesis, an appropriately functionalized aldehyde representing the sphingoid backbone is reacted with a phosphonium (B103445) ylide carrying the desired long alkyl chain. This reaction has been a cornerstone in the synthesis of various sphingolipids. researchgate.netacs.org A key advantage is its reliability in forming the C=C double bond, though controlling the E/Z stereoselectivity can sometimes be challenging depending on the ylide type and reaction conditions. google.com

Olefin Cross-Metathesis (OCM) has emerged as an indispensable tool for forming carbon-carbon double bonds with high efficiency and selectivity. nih.govresearchgate.net This reaction, often catalyzed by ruthenium complexes (e.g., Grubbs' catalysts), involves the exchange of alkylidene fragments between two different alkenes. researchgate.net In a typical strategy for this compound synthesis, a shorter, functionalized alkene precursor of the sphingoid base is reacted with a long-chain terminal alkene. researchgate.net This method is valued for its functional group tolerance, atom economy, and often high selectivity for the desired E-alkene, which is characteristic of many natural sphingolipids. nih.govresearchgate.net The late-stage application of OCM is a salient feature in several synthetic approaches to L-lyxo-phytosphingosine. researchgate.net

| Feature | Wittig Reaction | Olefin Cross-Metathesis (OCM) |

| Reactants | Aldehyde/Ketone + Phosphorus Ylide | Two Alkene Substrates |

| Catalyst | Generally not catalytic (uses stoichiometric base) | Metal-based (e.g., Ruthenium, Molybdenum) |

| Key Bond Formed | C=C | C=C |

| Selectivity | E/Z selectivity can be an issue | Often provides high E-selectivity |

| Advantages | Well-established, reliable | High functional group tolerance, atom economy |

| Challenges | Stoichiometric byproducts (phosphine oxide) | Cost of catalyst, removal of metal traces |

Synthesis of Phytosphingosine (B30862) Intermediates with Defined Stereochemistry

The biological function of sphingolipids is intrinsically linked to their stereochemistry. Therefore, establishing the correct configuration at each chiral center of the phytosphingosine backbone is the most critical challenge in the synthesis of this compound. The L-lyxo configuration corresponds to (2S, 3S, 4S) stereochemistry. Several elegant strategies have been developed to achieve this with high fidelity.

A highly effective and enantioselective method for preparing L-lyxo-phytosphingosine proceeds through a cyclic sulfate (B86663) intermediate. acs.orgnih.gov This route's key steps include:

Osmium-catalyzed asymmetric dihydroxylation of a 4-O-protected (E)-α,β-unsaturated ester. This reaction establishes the stereochemistry at what will become the C-2 and C-3 positions of the sphingoid backbone. acs.orgnih.gov

Conversion to a cyclic sulfate intermediate . The resulting diol is treated to form a cyclic sulfate, which activates both hydroxyl groups for subsequent nucleophilic attack. acs.orgnih.gov

Regioselective α-azidation . The cyclic sulfate is then opened regioselectively with an azide (B81097) nucleophile. This step introduces the nitrogen functionality for the C-2 amino group with an inversion of configuration, locking in the final stereochemical arrangement required for the L-lyxo isomer. acs.orgnih.gov This pathway provides ready access to the desired configurations at C-2, C-3, and C-4 of the sphingoid chain. acs.orgnih.gov

Other notable strategies to control stereochemistry include:

Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials, such as carbohydrates or amino acids. For instance, D-galactal has been used as a starting point, employing key reactions like the Wittig reaction and Mitsunobu transformation to build the phytosphingosine skeleton. researchgate.net Similarly, L-aspartic acid and D-mannitol have served as precursors. researchgate.net

Asymmetric Transformations : Sharpless asymmetric epoxidation is a powerful tool used to create chiral centers. researchgate.net This reaction, often followed by the opening of the resulting epoxide with a nitrogen nucleophile, can effectively set the stereochemistry of the amino alcohol fragment. researchgate.net

Substrate Control : In some syntheses, existing stereocenters in a substrate are used to direct the formation of new ones. A chelation-controlled addition of a Grignard reagent to a protected D-threitol aldehyde, for example, has been used to generate the L-lyxo stereochemistry of a key tetrol intermediate. researchgate.net

| Method | Key Reaction/Concept | Starting Material Example | Stereochemical Control |

| Cyclic Sulfate Route | Asymmetric Dihydroxylation, Regioselective Azide Opening | α,β-Unsaturated Ester | Reagent-controlled (chiral ligand for dihydroxylation) |

| Chiral Pool | Derivatization of a natural chiral molecule | D-galactal, L-serine, D-mannitol | Substrate-controlled (inherent chirality of starting material) |

| Asymmetric Epoxidation | Sharpless Asymmetric Epoxidation, Epoxide Opening | Allylic Alcohol | Reagent-controlled (chiral catalyst for epoxidation) |

| Aldol Reactions | Asymmetric Aldol Addition | Aldehyde + Ketone/Enolate | Reagent-controlled (chiral auxiliary or catalyst) |

Synthetic Routes to this compound Analogues and Derivatives

Preparation of Amino-Modified Analogues

The key transformation for introducing the amino functionality is often a Mitsunobu reaction . core.ac.uk This reaction allows for the conversion of a hydroxyl group to a nitrogen-containing group with an inversion of stereochemistry. In a representative synthesis, a suitably protected L-lyxo-phytosphingosine precursor with a free hydroxyl group at the C-4 position is reacted with phthalimide (B116566) under Mitsunobu conditions. acs.org The phthalimide serves as a protected form of a primary amine. Subsequent deprotection steps, including removal of the phthalimide group with methylamine, unveil the desired amino group, yielding the 4-amino-L-lyxo analogue. core.ac.ukacs.org

A similar strategy can be applied to the C-3 position. However, synthetic challenges can arise. For example, during the synthesis of a related D-ribo analogue, a Staudinger reduction of an azide at one position led to an undesired intramolecular aza-Wittig reaction, forming a cyclic amidine. acs.org This demonstrates the need for careful planning of the protecting group and reaction sequence to avoid competing side reactions when synthesizing complex, polyfunctional molecules. acs.org

Synthesis of Sphingolipid Analogues with Modified Sphingoid Backbones

Beyond the headgroup, the sphingoid backbone itself can be modified to create valuable chemical probes. These modifications can include altering the chain length, the degree and position of unsaturation, or the stereochemical configuration of the core structure.

The synthesis of isomeric analogues, where the stereochemistry at C-2 and C-4 is permuted, allows for a detailed investigation into the structural requirements for biological activity. researchgate.net These syntheses often rely on flexible strategies, such as those employing acs.orgacs.org-sigmatropic rearrangements to install the C-N bond, which can be adapted to produce various stereoisomers. researchgate.net

Another approach involves altering the unsaturation within the long-chain base. For example, novel ceramide analogues have been synthesized with trans double bonds introduced at the Δ⁶ and Δ⁴,⁶ positions of the sphingoid chain. acs.org The synthesis of these compounds was achieved from an N-Boc-L-serine derivative. Key steps included C-alkylation of a β-keto sulfoxide (B87167) or sulfone intermediate, followed by elimination or desulfonation to install the new double bonds, and finally, diastereoselective reduction of a ketone to establish the correct C-3 alcohol stereochemistry. acs.org Such analogues with altered conformational flexibility are instrumental in studying how the shape of the sphingoid backbone influences membrane properties and protein interactions. nih.gov

Analytical Methodologies for L Lyxo Phytoceramide Characterization

Extraction and Sample Preparation Techniques for Lipid Analysis

The initial and critical step in the analysis of phytoceramides is their effective extraction from the sample matrix while preserving their structural integrity. creative-proteomics.com The choice of extraction method is crucial as it can significantly impact the accuracy and reproducibility of subsequent analyses. nih.gov

Commonly employed techniques for lipid extraction include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govresearchgate.net The Folch and Bligh and Dyer methods, traditional LLE protocols using chloroform (B151607) and methanol (B129727) mixtures, have been widely used for extracting a broad range of lipids, including ceramides (B1148491). nih.gov These methods involve partitioning the lipids into an organic phase, separating them from water-soluble components. nih.gov Modifications to these methods, such as using a methyl-tert-butyl ether (MTBE) based system, have been developed to improve the recovery of various lipid species. tandfonline.com For instance, a single-phase extraction using MTBE and methanol can yield good recoveries for ceramides. tandfonline.com

Sample preparation often involves more than just extraction. Protein precipitation is a common step, particularly for samples like blood serum, to remove interfering proteins. nih.govnih.gov Solvents like methanol, ethanol, or acetonitrile (B52724) are used for this purpose. nih.gov Furthermore, techniques like alkaline hydrolysis can be employed to facilitate the release of protein-bound ceramides and improve their subsequent analysis. nih.govpreprints.org For plant-based samples, lyophilization (freeze-drying) is a common technique for sample stabilization prior to extraction, though its potential to alter the metabolic profile must be considered. mdpi.com

The following table summarizes common sample preparation techniques for lipid analysis:

| Technique | Principle | Common Solvents/Reagents | Primary Purpose | Reference(s) |

| Liquid-Liquid Extraction (LLE) | Partitioning of lipids between immiscible liquid phases. | Chloroform/Methanol (Folch/Bligh & Dyer), MTBE/Methanol | Broad-spectrum lipid extraction. | nih.govtandfonline.com |

| Solid-Phase Extraction (SPE) | Separation based on affinity of lipids for a solid sorbent. | Various sorbents and elution solvents. | Selective isolation and purification of lipid classes. | nih.gov |

| Protein Precipitation | Removal of proteins from biological fluids. | Methanol, Ethanol, Acetonitrile | Reduces matrix interference. | nih.govnih.gov |

| Alkaline Hydrolysis | Cleavage of ester bonds to release bound lipids. | Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) | Analysis of protein-bound ceramides. | nih.govpreprints.org |

| Lyophilization | Freeze-drying to remove water from the sample. | N/A | Sample stabilization and concentration. | mdpi.com |

Chromatographic Separation Techniques

Chromatography is indispensable for separating L-lyxo-Phytoceramide from other lipid species within a complex mixture, which is a prerequisite for accurate identification and quantification. creative-proteomics.comcore.ac.uk

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of ceramides. creative-proteomics.comcreative-proteomics.com It separates compounds based on their differential interactions with a stationary phase. creative-proteomics.com For phytoceramide analysis, reversed-phase HPLC (RP-HPLC) is frequently used, where separation is based on the hydrophobicity of the molecules. creative-proteomics.comsielc.com Columns with a C18 stationary phase are common for this purpose. creative-proteomics.com The use of Ultra-High-Performance Liquid Chromatography (UHPLC) systems offers enhanced resolution and efficiency, allowing for better separation of individual phytoceramide species. creative-proteomics.com

HPLC can be coupled with various detectors, but its combination with mass spectrometry (LC-MS) is particularly powerful for ceramide analysis, providing both separation and detailed structural information. creative-proteomics.comlongdom.org

Gas Chromatography (GC) is another powerful tool, especially for analyzing the fatty acid and sphingoid base composition of phytoceramides. mdpi.comnih.gov Since ceramides themselves are not sufficiently volatile for GC analysis, they must first be derivatized. creative-proteomics.com This typically involves hydrolysis to break the amide bond, followed by methylation or silylation of the resulting fatty acids and sphingoid bases to increase their volatility. mdpi.comnih.gov

GC, particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), provides detailed profiles of the fatty acid chains and sphingoid backbones that constitute the phytoceramide molecules. creative-proteomics.comnih.govnih.gov This information is crucial for the complete structural characterization of different phytoceramide species. mdpi.com

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry (MS) is a highly sensitive and specific technique that has become central to lipidomics, including the analysis of phytoceramides. creative-proteomics.com It measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for their identification and quantification. creative-proteomics.com

Triple quadrupole mass spectrometry (TQMS), often used in tandem with liquid chromatography (LC-MS/MS), is the gold standard for quantitative lipid analysis. creative-proteomics.comcreative-proteomics.com This technique offers high sensitivity and specificity by operating in modes like Multiple Reaction Monitoring (MRM). longdom.orgcreative-proteomics.com In an MRM experiment, the first quadrupole selects a specific precursor ion (the intact phytoceramide molecule), which is then fragmented in the second quadrupole (the collision cell). The third quadrupole then selects a specific product ion (a characteristic fragment) for detection. longdom.org This highly specific detection method allows for accurate quantification of phytoceramides even at low concentrations in complex biological samples. creative-proteomics.comnih.gov

High-resolution mass spectrometry (HRMS), utilizing analyzers such as Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements. creative-proteomics.combohrium.com This precision is critical for determining the elemental composition of a molecule, which is a key step in identifying unknown compounds and elucidating the structure of novel phytoceramides. preprints.orgcreative-proteomics.com

When coupled with tandem mass spectrometry (MS/MS), HRMS instruments can generate detailed fragmentation spectra. mdpi.com The fragmentation patterns provide a wealth of structural information, revealing details about the fatty acid chain and the sphingoid base of the phytoceramide. researchgate.net For instance, in positive ionization mode, fragmentation of phytoceramides often yields abundant ions corresponding to the phytosphingosine (B30862) backbone. researchgate.net This capability is invaluable for the unambiguous structural characterization of different phytoceramide species. bohrium.com

The table below outlines the key features of these MS-based approaches for phytoceramide analysis:

| Technique | Primary Application | Key Advantages | Instrumentation Example | Reference(s) |

| Triple Quadrupole MS (TQMS) | Quantitative Analysis | High sensitivity, high specificity, accurate quantification. | Agilent 6495 Triple Quadrupole LC/MS System | creative-proteomics.comcreative-proteomics.com |

| High-Resolution MS (HRMS) | Structural Elucidation | Accurate mass measurement, determination of elemental composition, detailed fragmentation patterns. | Waters Xevo G2-XS QTof, Bruker timsTOF | creative-proteomics.commolbiolcell.org |

Lipidomics Platforms for Comprehensive Phytoceramide Analysis

Modern lipidomics platforms offer a powerful suite of tools for the in-depth analysis of phytoceramides, including the L-lyxo stereoisomer. These platforms are essential for obtaining a holistic view of the lipid profile in a given sample, whether from plant extracts, marine organisms, or biological tissues. creative-proteomics.commasseycancercenter.org The primary goal of these platforms is to identify and quantify the vast array of lipid species present. creative-proteomics.com

Untargeted lipidomics approaches are often employed initially to cast a wide net and identify a broad spectrum of lipids, including various phytoceramide classes. nih.govbiorxiv.org This is typically followed by targeted analysis to quantify specific molecules of interest, such as this compound. creative-proteomics.com The core of these platforms is the integration of advanced separation and detection technologies.

Key components of a comprehensive lipidomics platform for phytoceramide analysis include:

Sample Preparation: This crucial first step involves the extraction of lipids from the sample matrix. Common methods utilize solvent systems like chloroform/methanol to efficiently extract a broad range of lipids. nih.gov Solid-phase extraction (SPE) may be employed to enrich for specific lipid classes like ceramides, removing interfering compounds. mdpi.com

Analytical Instrumentation: High-resolution mass spectrometers are central to lipidomics. nih.gov Instruments such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers provide the accuracy and resolution needed to determine the elemental composition of different phytoceramide species. nih.govmdpi.com

Data Analysis and Bioinformatics: Sophisticated software is used to process the large datasets generated. mdpi.com This includes peak alignment, normalization, and statistical analysis to identify significant differences in lipid profiles between samples. mdpi.com Databases such as LIPID MAPS are utilized to aid in the annotation of identified lipid species. nih.gov

A typical lipidomics workflow for phytoceramide analysis begins with lipid extraction, followed by separation using liquid chromatography and detection by high-resolution mass spectrometry. biorxiv.orgnih.gov This approach allows for the characterization of phytoceramides based on the length and saturation of their fatty acid chains and sphingoid bases. nih.gov For instance, a study on the lipid profile of the yeast Schizosaccharomyces pombe successfully identified and characterized its distinct sphingolipid profile, which includes free phytoceramides. psu.edu

Integration of Chromatographic and Spectrometric Techniques

The combination of chromatography for separation and spectrometry for detection is the cornerstone of modern phytoceramide analysis. creative-proteomics.commdpi.com This hyphenated approach, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS), provides the specificity and sensitivity required to analyze complex lipid mixtures. psu.edunih.gov

High-Performance Liquid Chromatography (HPLC) is the preferred chromatographic method for separating different phytoceramide species. creative-proteomics.com Reversed-phase (RP) HPLC, which separates molecules based on their hydrophobicity, is widely used. mdpi.comresearchgate.net This technique can effectively separate phytoceramides that differ in their fatty acid chain length or degree of saturation. researchgate.net For example, RP-HPLC has been successfully used to separate glucosylceramide stereoisomers with different sphingoid base geometries. researchgate.net

Gas Chromatography (GC) is another valuable tool, particularly for analyzing the constituent parts of phytoceramides after chemical hydrolysis. mdpi.com GC-MS is often used to determine the fatty acid composition and the structure of the sphingoid base. mdpi.com This involves derivatization of the fatty acids to form volatile esters, which can then be separated and identified by the gas chromatograph and mass spectrometer. mdpi.com

Mass Spectrometry (MS) provides detailed structural information and enables quantification. creative-proteomics.com

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with LC that allows for the analysis of intact phytoceramide molecules with minimal fragmentation. mdpi.com

Tandem Mass Spectrometry (MS/MS) is crucial for structural elucidation. By inducing fragmentation of a selected precursor ion, MS/MS experiments can reveal the specific fatty acid and sphingoid base components of a phytoceramide molecule. mdpi.comnih.gov High-resolution MS/MS can provide precise mass measurements of fragment ions, further confirming the identity of the molecule. mdpi.com

A comprehensive method for profiling ceramides in human hair utilized reversed-phase liquid chromatography coupled to atmospheric pressure chemical ionization (APCI)-MS, demonstrating the power of these integrated techniques to identify numerous ceramide species, including isobaric and isomeric forms. nih.gov Similarly, a detailed analysis of phytoceramides from the marine sponge Monanchora clathrata employed a combination of RP-HPLC, ESI-MS/MS, and GC-MS to characterize a complex mixture of new and known phytoceramides. mdpi.com

Methodological Considerations for Stereoisomer Differentiation

Differentiating stereoisomers like this compound from its diastereomers (e.g., D-ribo, D-xylo) is a significant analytical hurdle, as they often have identical masses and similar chromatographic behavior under standard conditions. ntu.edu.sg Specific methodologies are required to resolve and identify these distinct stereochemical forms.

Chiral Chromatography is a powerful technique for separating enantiomers and diastereomers. ntu.edu.sgyoutube.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to different retention times. ntu.edu.sgyoutube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for separating a wide range of chiral compounds. csic.esresearchgate.net For phytoceramide analysis, chiral HPLC can be employed to separate the different stereoisomers before they enter the mass spectrometer, allowing for their individual characterization. researchgate.net While direct chiral separation of intact this compound is not extensively documented, the principles of chiral chromatography are directly applicable. The separation is based on the formation of transient diastereomeric complexes between the analyte and the CSP, driven by interactions such as hydrogen bonding and steric effects. csic.esresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the unambiguous determination of stereochemistry. researchmap.jpnih.gov High-resolution NMR, particularly proton (¹H) NMR, can provide detailed information about the relative configuration of the chiral centers in the phytosphingosine backbone. mdpi.com Specific chemical shifts and coupling constants of the protons on the sphingoid base are characteristic of a particular stereoisomer. mdpi.com For instance, the stereochemistry of phytosphingosine derivatives has been confirmed by comparing their ¹H-NMR spectral data with those of known standards. mdpi.comresearchmap.jp The synthesis of L-lyxo-phytosphingosine, a key component of this compound, has been reported, and its stereochemistry was confirmed using spectroscopic methods, including NMR. acs.orgacs.org

Optical Rotation measurement is a classical method used to characterize chiral molecules. mdpi.com The specific rotation of a pure stereoisomer is a physical constant that can be used for its identification. ub.edu This technique is often used in conjunction with synthesis to confirm that the desired stereoisomer has been produced. ub.edu

In practice, a combination of these techniques is often necessary. Chiral chromatography can be used to isolate the specific stereoisomer, and its structure can then be definitively confirmed using NMR spectroscopy and mass spectrometry. The synthesis of this compound analogues has been achieved, and their structural confirmation relied on such comprehensive analytical approaches. acs.org

| Analytical Technique | Application in this compound Characterization | Key Findings/Considerations |

| Lipidomics Platforms | Comprehensive profiling of phytoceramides in complex mixtures. | Enables untargeted discovery and targeted quantification of various phytoceramide species. masseycancercenter.orgnih.gov |

| Reversed-Phase HPLC | Separation of phytoceramides based on hydrophobicity (fatty acid chain length/saturation). | Can separate some stereoisomers, especially when coupled with MS. mdpi.comresearchgate.net |

| Gas Chromatography-MS | Analysis of fatty acid and sphingoid base composition after hydrolysis. | Requires derivatization; provides detailed structural information on the building blocks. mdpi.com |

| High-Resolution MS/MS | Structural elucidation of intact phytoceramide molecules. | Provides precise mass data for molecular formula determination and fragmentation patterns for identifying constituents. mdpi.comnih.gov |

| Chiral Chromatography | Separation of this compound from other stereoisomers. | Utilizes chiral stationary phases to achieve separation based on stereochemistry. ntu.edu.sgyoutube.comresearchgate.net |

| NMR Spectroscopy | Unambiguous determination of the stereochemical configuration (L-lyxo). | ¹H-NMR chemical shifts and coupling constants are critical for confirming the relative stereochemistry of the sphingoid base. mdpi.comresearchmap.jpnih.gov |

| Optical Rotation | Confirmation of the chiral nature and identity of the isolated stereoisomer. | Provides a measure of the specific rotation, a key physical property of a chiral molecule. mdpi.comub.edu |

Biological Roles and Mechanisms of L Lyxo Phytoceramide in Model Systems

Involvement in Membrane Structure and Dynamics

L-lyxo-Phytoceramide is an integral component of cellular membranes, where it contributes to the structural organization and dynamic properties of the lipid bilayer. Its specific effects on membrane microdomains, fluidity, and interfacial characteristics are critical to its biological functions.

Phytoceramides are known to be structural components of eukaryotic cell membranes and can aggregate with sterols to form ordered membrane domains, or lipid rafts. acs.orgresearchgate.net These microdomains serve as platforms for organizing signaling molecules and receptors. mdpi.comnih.gov The generation of ceramides (B1148491) within these rafts is a key mechanism for altering their structure and initiating signal transduction. mdpi.com The ability of this compound to form strong hydrogen bonds is a crucial factor in its capacity to form highly thermostable domains within the membrane. nih.gov While ceramides in general promote the formation of rigid, gel-like domains, the specific stereochemistry of this compound influences the precise nature of these microdomains. mdpi.com Its structural properties suggest it participates in the formation and stabilization of these specialized lipid environments, which are essential for processes like signal transduction and protein sorting. acs.orgfrontiersin.org

The presence of this compound significantly influences the physical state of the membrane. In studies using model stratum corneum lipid membranes, phytoceramides with very long (C24) acyl chains were found to increase the membrane's permeability compared to equivalent sphingosine (B13886) ceramides or dihydroceramides. nih.gov This effect is linked to the C4-hydroxyl group of the phytosphingosine (B30862) backbone. nih.gov

The structure of this compound directly affects its packing behavior and the resulting electrical properties at the membrane interface. In monomolecular film studies, the replacement of the C4-trans double bond found in typical ceramides with a hydroxyl group, as in this compound, leads to a less dense packing arrangement. nih.gov This results in a larger molecular area compared to natural ceramides that contain the double bond, which promotes closer packing. nih.gov

This altered packing influences the membrane dipole potential, which is the electrical potential difference between the membrane interior and the external aqueous phase. For this compound (specifically, the N-palmitoyl derivative), the dipole potential was measured to be 366 mV at a surface pressure of 35 mN/m. nih.gov This value is comparable to several other ceramide analogs but is significantly lower than that of ceramides possessing a 4,5-trans double bond, which can exhibit dipole potentials over 100 mV higher. nih.govresearchgate.net The high dipole potential of certain ceramides is thought to be a key determinant of their biological function, and the distinct potential of this compound suggests a unique role in modulating the membrane's interfacial environment. researchgate.net

Table 1: Interfacial Properties of this compound vs. a Reference Ceramide Analog Data extracted from monolayer studies at an argon-buffer interface.

| Compound | Abbreviation | Key Structural Feature | Dipole Potential at 35 mN/m (mV) | Packing Behavior Characteristic |

| L-lyxo-N-palmitoylphytosphingosine | 4OH(2N)16:0 | C4-hydroxyl group, saturated backbone | 366 nih.gov | Less tightly packed than Δ4t-ceramide; decreasing modulus at high pressures. nih.gov |

| d-erytho-N-palmitoylsphingosine | Δ4t(2N)16:0 | C4-trans double bond | ~500-550 nih.govresearchgate.net | Promotes closer packing and lower compressibility. nih.govresearchgate.net |

Cellular Signaling and Regulatory Functions in Vitro

In addition to its structural roles, this compound and its derivatives are bioactive molecules that participate in cellular regulation. In vitro studies have demonstrated their ability to modulate critical intracellular signaling pathways, often through interactions with key enzymatic regulators.

Phytoceramides have been identified as signaling molecules that can regulate diverse cellular processes. researchgate.net For instance, phytoceramides isolated from plant sources were shown to have osteogenic activity, assessed by their ability to increase alkaline phosphatase production in osteoblasts, indicating an influence on bone cell differentiation pathways. researchgate.net

Furthermore, synthetic derivatives of L-lyxo-phytosphingosine (the backbone of this compound) have demonstrated potent cytotoxic activity against various cancer cell lines in vitro. researchgate.net This bioactivity suggests that these molecules can interfere with fundamental signaling cascades that control cell viability, proliferation, and apoptosis. researchgate.net The broader family of ceramides is well-established as second messengers that regulate cell senescence, the cell cycle, and apoptosis in response to cellular stress. researchgate.net

The mechanism by which ceramides exert their signaling effects often involves the direct or indirect regulation of protein kinases and protein phosphatases. researchgate.netresearchgate.net While direct studies on this compound are limited, evidence from closely related sphingolipid isomers provides strong indications of its likely targets. For example, Safingol, the synthetic L-threo stereoisomer of sphinganine (B43673), is a known inhibitor of protein kinase C (PKC) and sphingosine kinase in vitro. researchgate.net

The ceramide family of lipids has been shown to activate specific protein phosphatases, such as protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). researchgate.net Through these phosphatases, ceramides can indirectly inhibit pro-growth signaling pathways. researchgate.net Ceramides also target stress-activated protein kinases (SAPKs) and atypical PKC isoforms. researchgate.net Given that the stereochemistry of sphingolipids is crucial for their biological activity, it is plausible that this compound interacts with a specific subset of these kinases and phosphatases to carry out its regulatory functions. researchgate.net

Phytoceramides in Plant Biology and Development

Phytoceramides are fundamental structural lipids in plants and are essential components of cellular membranes. creative-proteomics.comresearchgate.net They are found primarily in the plasma membrane and the tonoplast (the membrane surrounding the vacuole). karger.com Sphingolipids as a class can constitute up to 40% of the lipids in the plant plasma membrane. frontiersin.org The most abundant class of sphingolipids in plant tissues are glucosylceramides (GlcCERs), which are composed of a hydrophobic ceramide backbone linked to a glucose head group. karger.com The structural integrity and function of plant membranes rely heavily on their lipid composition, and phytoceramides play a key role in maintaining membrane stability and regulating permeability. karger.comcreative-proteomics.com The presence of highly hydroxylated sphingolipids can enhance membrane stability and decrease permeability, which is particularly important during stress responses. creative-proteomics.com

Beyond their structural role, phytoceramides and other sphingolipids are critical bioactive molecules involved in a wide array of physiological processes in plants, including growth, development, and signaling. creative-proteomics.comfrontiersin.org Functional genomics studies have confirmed that sphingolipids have essential functions in these areas. frontiersin.org They are involved in signaling pathways that regulate programmed cell death (PCD), cell-to-cell interactions, and responses to both biotic and abiotic stressors. karger.comcreative-proteomics.com

For example, specific sphingolipid intermediates can regulate the accumulation of salicylic (B10762653) acid, a key hormone in plant defense. frontiersin.org In cotton, the sphingolipid profile changes significantly during fiber development, with studies indicating that a phytoceramide containing hydroxylated and saturated very-long-chain fatty acids (VLCFA) is important for the elongation of fiber cells. fao.org Phytosterols, which are also lipid components of plant membranes, act as signaling molecules to help plants adapt to environmental challenges like drought by stimulating root growth and regulating evapotranspiration. elicit-plant.com Plant sphingolipids are rapidly activated under abiotic stress conditions, triggering signaling cascades that are crucial for stress adaptation. creative-proteomics.com

Table 2: Summary of Phytoceramide Roles in Plant Biology

| Biological Process | Specific Role of Phytoceramides/Sphingolipids |

|---|---|

| Membrane Structure | Essential components of the plasma membrane and tonoplast, contributing to stability and permeability. creative-proteomics.comkarger.com |

| Plant Growth & Development | Involved in processes like cotton fiber elongation, particularly species with VLCFAs. fao.org Regulate cell division and growth. creative-proteomics.com |

| Biotic Stress Response | Mediate signal transduction in response to pathogens, activating defense pathways like jasmonic acid signaling and PCD. creative-proteomics.com |

| Abiotic Stress Response | Act as signaling molecules in response to environmental stressors such as drought. creative-proteomics.comelicit-plant.com Lipid remodeling is a key strategy for maintaining growth under adverse conditions. creative-proteomics.com |

| Signal Transduction | Serve as signaling molecules that can influence phytohormone pathways (e.g., salicylic acid) and mediate cellular responses. creative-proteomics.comfrontiersin.org |

Studies on Structure-Activity Relationships in Model Systems

The biological activities of ceramides, including phytoceramides, are highly dependent on their specific molecular structure, where even minor changes can result in significant functional differences. nih.gov Studies using model systems, such as monomolecular films at an air-water interface, have been crucial for understanding these structure-activity relationships. nih.govulisboa.pt

Key structural features that dictate the biophysical properties and activity of these lipids include:

Sphingoid Base Hydroxylation: Phytoceramide is distinguished by the presence of a hydroxyl group at the C4 position of its phytosphingosine base. nih.govacs.org This hydroxylation alters the lipid's packing properties within a membrane compared to ceramides lacking this group. nih.gov In model membranes, this feature can lead to the formation of highly stable stoichiometric complexes with phospholipids, creating rigid gel domains that may act as diffusion barriers in cell membranes. researchgate.netacs.org

N-Acyl Chain Length: The length of the fatty acid chain attached to the sphingoid base is a critical determinant of function. cuni.cz For instance, in the context of skin barrier function, ceramide chain length is crucial for its permeability properties. cuni.czresearchgate.net

Unsaturation: The presence of a double bond in the sphingoid base, such as the C4-trans double bond in sphingosine, significantly influences the lipid's packing behavior, compressibility, and interfacial dipole potential in model membranes. nih.gov Removing this double bond, as in dihydroceramide (B1258172), results in markedly different properties. nih.gov

Stereochemistry: The specific 3D arrangement (stereochemistry) of the molecule is also essential for its proper function and interaction within biological membranes. researchgate.net

Studies comparing models of skin lipids have shown that those based on phytoceramides achieve a more compacted molecular packing at lower surface pressures than analogous models based on ceramides, indicating tighter intermolecular interactions. ulisboa.pt These biophysical characteristics, dictated by specific structural features, underpin the diverse biological roles of phytoceramides in forming membrane domains and regulating cellular activities. nih.gov

Stereospecificity of Biological Effects of Phytosphingosine Derivatives

The three-dimensional arrangement of functional groups in phytosphingosine derivatives is a critical determinant of their biological activity. The specific stereochemistry at the C-2, C-3, and C-4 positions of the phytosphingosine backbone dictates how these molecules interact with cellular components, leading to a range of biological outcomes. Research has consistently shown that different stereoisomers of phytosphingosine and its analogues can elicit varied, and sometimes opposing, effects.

In studies of cell proliferation and cytotoxicity, the stereochemistry of phytosphingosine analogues has been shown to be crucial. For instance, in B16 murine melanoma cells, synthetic analogues of phytosphingosine displayed varying levels of cytotoxicity depending on their stereochemical configuration. nih.govrsc.org A study found that primary amine analogues of phytosphingosine were generally more active than the naturally occurring D-ribo-phytosphingosine. rsc.orgresearchgate.net Specifically, the (2S,3R,4R) isomer and the all-R enantiomer showed the most potent cytotoxic effects, with IC50 values significantly lower than that of natural phytosphingosine. rsc.org This highlights that the spatial orientation of the amino and hydroxyl groups is fundamental to the molecule's ability to induce cell death.

Further illustrating this point, the 2-epi stereoisomer of Jaspine B, a natural product derived from a phytosphingosine stereoisomer, was found to be less cytotoxic than Jaspine B itself in gastric cancer cells. csic.es In contrast, the 3-epi and 2,3-epi versions of Jaspine B showed similar cytotoxicity to the parent compound. csic.es This suggests that while the stereochemistry at C-2 is important for this particular activity, changes at other chiral centers may be better tolerated.

The biological activity of sphingoid bases is not always consistent across different stereoisomers. For example, only the D-erythro isomers of sphinganine and sphingenine at low concentrations stimulate the proliferation of Swiss 3T3 fibroblasts, while the L-threo isomers are inactive. msu.ru However, when it comes to inducing apoptosis in HL-60 cells, different stereoisomers of sphingenine show virtually the same effect. msu.ru In the context of immune response, analogues of the glycosphingolipid KRN7000 with a D-lyxo configuration (related to L-lyxo-phytosphingosine by being its enantiomer) showed comparable potency in stimulating iNKT cells to the natural KRN7000, which has a D-ribo configuration. nih.gov This indicates that for certain biological functions, the L-lyxo backbone can be a functionally active scaffold.

Table 1: Stereospecific Cytotoxicity of Phytosphingosine Derivatives in B16 Murine Melanoma Cells

| Compound | Stereochemistry | Cytotoxicity (IC50 in µM) | Reference |

|---|---|---|---|

| Natural Phytosphingosine | D-ribo (2S, 3S, 4R) | 15 | rsc.orgresearchgate.net |

| Isophytosphingosine Analogue (ent-10) | all-R (2R, 3R, 4R) | 3 | rsc.org |

| Isophytosphingosine Analogue (11) | (2S, 3R, 4R) | ~3 | rsc.org |

| Jaspine B | (2R, 3S, 4R) anhydro | 7.3 ± 0.7 | csic.es |

| 2-epi Jaspine B | (2S, 3S, 4R) anhydro | 12.5 ± 0.9 | csic.es |

Influence of Acyl Chain Length and Saturation on Activity

The biological activity of phytoceramides is not only determined by the stereochemistry of the phytosphingosine base but is also profoundly influenced by the length and degree of saturation of the N-acyl chain. These structural features of the fatty acid moiety affect the molecule's physical properties, such as its ability to pack within lipid membranes, which in turn modulates membrane-dependent cellular processes.

The biological consequences of these biophysical properties are significant. In the context of skin health, the distribution of ceramide acyl chain lengths is essential for maintaining the skin's barrier function. researchgate.netdovepress.com Phytoceramides with a diverse range of fatty acid chain lengths have been shown to be more effective at improving the recovery of damaged stratum corneum and enhancing skin hydration than a single C18-phytoceramide. dovepress.com Conversely, a reduction in the average chain length of ceramides in the stratum corneum is associated with impaired barrier function. researchgate.netnih.gov

The toxicity and signaling functions of ceramides are also linked to their acyl chain structure. Saturated C16:0 and C18:0 ceramides are generally considered more toxic to cells than their monounsaturated (C18:1) or very long-chain (C24:1) counterparts. mdpi.com For example, C16- and C18-ceramides have been specifically implicated in the development of metabolic diseases. mdpi.com The binding of ceramides to specific protein targets can also be chain-length dependent. C18-ceramide shows preferential binding to the protein phosphatase 2A inhibitor I2PP2A, while C16-ceramide is reported to bind to the tumor suppressor p53. mdpi.com

Furthermore, the degree of saturation in the acyl chain is a key determinant of activity. Saturated ceramides have a stronger ability to increase membrane order and promote the separation of lipid phases. nih.govmdpi.com The presence of a cis-double bond in the acyl chain, as seen in unsaturated ceramides, destabilizes the packing of ceramides within a bilayer. researchgate.net This disruption of tight packing can alter membrane fluidity and the formation of signaling platforms, thereby modulating the biological outcomes of ceramide generation. biorxiv.org

Table 2: Effect of Acyl Chain Structure on Ceramide Biophysical Properties and Biological Activity

| Acyl Chain Characteristic | Biophysical Effect in Model Membranes | Biological Implication | Reference |

|---|---|---|---|

| Short-chain (e.g., C2, C6, C8) | Less able to stabilize ordered domains (rafts); can disrupt membrane order. | Often used experimentally for cell permeability but may not mimic natural ceramide functions; can induce apoptosis but less effectively than some long-chain ceramides. | msu.runih.gov |

| Long-chain Saturated (e.g., C16, C18) | Strongly promotes ordered, gel-phase domains; increases membrane order. | Associated with higher cytotoxicity; implicated in metabolic dysfunction and specific protein binding (e.g., p53, I2PP2A). | nih.govmdpi.com |

| Very Long-chain Saturated (e.g., C24) | Can form interdigitated phases and tubular structures. | Crucial for skin barrier function; a mixture of chain lengths is more effective than a single species. | nih.govresearchgate.netdovepress.com |

| Unsaturated (e.g., C18:1) | Lower ability to form gel domains; destabilizes tight lipid packing. | Generally less cytotoxic than saturated counterparts. | nih.govmdpi.comresearchgate.net |

Application of L Lyxo Phytoceramide in Research Models

Use as Biochemical Probes for Sphingolipid-Mediated Processes

While specific research detailing the use of L-lyxo-Phytoceramide as a biochemical probe is not extensively documented in available literature, the broader family of ceramide analogues, including fluorescently-labeled versions, are vital for studying sphingolipid metabolism. These probes are instrumental in tracking the intracellular distribution and transport of ceramides (B1148491) in living cells. The stereochemistry of these molecules is crucial, as biological processes often distinguish between different isomers. The unique spatial arrangement of the hydroxyl and amino groups in phytoceramides, which can exist in different stereoisomeric forms such as D-ribo (the natural form), L-lyxo, D-xylo, and L-arabino, dictates their interaction with enzymes and other cellular components. Therefore, synthetic analogues like this compound are valuable for investigating the stereochemical specificity of sphingolipid-mediated signaling pathways and metabolic enzymes.

Investigations in Cellular Systems (e.g., Yeast, Cell Lines)

The budding yeast Saccharomyces cerevisiae has been an invaluable model organism for studying sphingolipid metabolism due to the high degree of conservation in these pathways between yeast and mammals. nih.govevonik.com The use of phytoceramide analogues and genetic manipulation of yeast strains has allowed for detailed investigation into the roles of specific genes and enzymes.

Research in yeast has clarified the functions of several key genes in the sphingolipid metabolic pathway through the analysis of phytoceramide synthesis and downstream effects. The synthesis of phytoceramide is a multi-step process involving several key enzymes encoded by specific genes.

Ceramide Synthases (Lag1 and Lac1): In yeast, two ceramide synthases, encoded by the LAG1 and LAC1 genes, catalyze the N-acylation of sphingoid bases to form ceramides. biorxiv.orgembopress.org Studies have shown that these synthases have distinct substrate specificities; Lag1 preferentially synthesizes phyto-sphingolipids (like phytoceramide). nih.govethz.ch Deleting these genes is lethal, highlighting their essential role. biorxiv.org The use of phytosphingosine (B30862) precursors in lag1Δ or lac1Δ mutant strains helps to dissect the specific contribution of each synthase to the cellular pool of phytoceramide.

Sphinganine (B43673) C4-hydroxylase (Sur2): The hydroxylation of dihydroceramide (B1258172) to form phytoceramide is catalyzed by the Sur2 enzyme. nih.gov Deletion of the SUR2 gene in yeast blocks the formation of phytoceramide, leading to an accumulation of dihydroceramide and dihydrosphingosine. nih.gov This genetic manipulation is a powerful tool to study the specific roles of phytoceramide compared to its precursor, dihydroceramide, in cellular processes like stress responses and cell cycle regulation.

Fatty Acid Hydroxylase (Scs7): After their incorporation into the ceramide backbone, the very-long-chain fatty acids can be hydroxylated by the enzyme Scs7. nih.gov Analyzing phytoceramide structure in scs7Δ mutants helps to understand the functional importance of this specific modification on membrane properties and function. nih.gov

The stereochemical configuration of phytoceramide is critical for its recognition and processing by downstream enzymes. In S. cerevisiae, a ceramide-dependent serine/threonine phosphatase activity has been identified. This enzyme exhibits strict stereospecificity and structural requirements that align with the biological effects of ceramide on growth inhibition. The specific activity of such enzymes can be probed using different stereoisomers of phytoceramide, including synthetic forms like the L-lyxo isomer, to determine the precise structural features required for enzyme activation and signal transduction.

Development of Antifungal Agents Targeting Fungal Sphingolipid Metabolism

The sphingolipid biosynthesis pathway is an attractive target for antifungal drug development because some of its components are essential for fungal viability and are absent in mammalian cells. nih.govmdpi.com This provides a therapeutic window for selective toxicity against fungal pathogens.

A number of studies have synthesized and evaluated analogues of phytosphingosine (PHS) and phytoceramide (PHC) for their ability to inhibit the growth of pathogenic fungi. In one such study, a series of new PHS and PHC analogues with modifications to the sphingoid backbone and the C1 functional group were tested against a panel of yeasts and molds. nih.govresearchgate.net The panel included clinically relevant yeasts such as Candida albicans and Saccharomyces cerevisiae, as well as various molds. nih.govresearchgate.net The results demonstrated that specific synthetic analogues possess significant growth inhibitory properties. nih.govresearchgate.net

| Fungal Type | Species |

|---|---|

| Yeast | Candida albicans |

| Saccharomyces cerevisiae | |

| Mold | Aspergillus repens |

| Aspergillus niger | |

| Penicillium chrysogenum | |

| Cladosporium cladosporioides | |

| Arthroderma uncinatum | |

| Penicillium funiculosum |

Structure-activity relationship (SAR) studies are crucial for optimizing the antifungal potency of lead compounds. Research on phytoceramide analogues has revealed key structural features that enhance their growth inhibitory activity. A systematic comparison of different analogues has shown that specific modifications can dramatically increase their effectiveness. nih.govnih.govresearchgate.net

One study identified a phytoceramide analogue, designated as compound 12, as the most active growth inhibitor among the tested PHC analogues. nih.govnih.govresearchgate.net This compound's enhanced activity was attributed to two specific structural modifications:

A bulky N-pivaloyl group attached to the amino group of the sphingoid backbone.

A Z (cis) double bond at the C3 position of the sphingoid chain.

The minimal inhibitory concentration (MIC) values for this compound were in the range of 44–87 µmol/L against the tested fungi. nih.govnih.govresearchgate.net For comparison, a promising phytosphingosine (PHS) analogue, a 1-azido derivative with the natural D-ribo stereochemistry, exhibited MIC values in the range of 23–48 µmol/L. nih.govnih.govresearchgate.net These findings underscore the importance of specific structural and stereochemical features for potent antifungal activity and provide a rational basis for the design of new antifungal drugs targeting sphingolipid metabolism. nih.govnih.govresearchgate.net

| Analogue Type | Key Structural Features for High Activity | MIC Range (µmol/L) |

|---|---|---|

| Phytoceramide (PHC) Analogue (Compound 12) | Bulky N-pivaloyl group; Z (cis) double bond at C3 | 44-87 |

| Phytosphingosine (PHS) Analogue (Compound 1c) | 1-azido group; Natural D-ribo stereochemistry | 23-48 |

The Enigmatic Role of this compound in Epidermal Lipid Organization: A Scientific Black Box

Despite extensive investigation into the intricate lipid architecture of the epidermis, the specific compound "this compound" remains absent from the current body of scientific literature. Comprehensive searches of chemical databases and research publications have yielded no studies, data, or detailed findings pertaining to this particular stereoisomer and its application in research models of the epidermal lipid matrix. Therefore, a detailed article on its specific role, as requested, cannot be constructed based on available scientific evidence.

The organization of the epidermal lipid matrix, a cornerstone of the skin's barrier function, is a field of intense research. This matrix, primarily composed of ceramides, cholesterol, and free fatty acids, forms highly organized lamellar structures in the stratum corneum, the outermost layer of the skin. These structures are critical for preventing water loss and protecting against environmental insults.

Research in this area heavily relies on model systems to decipher the precise roles of individual lipid components. These models range from reconstructed human epidermis to simpler lipid mixtures that mimic the composition of the stratum corneum. Within these models, scientists systematically alter the lipid composition to observe the resulting changes in lamellar organization and barrier properties.

Phytoceramides, a class of ceramides characterized by a phytosphingosine backbone, are known to be integral to skin barrier function. mdpi.comhealthline.com Studies often focus on how different phytoceramides, varying in their fatty acid chain length or hydroxylation, influence the properties of these model systems. nih.gov For instance, research has demonstrated that a diverse mixture of phytoceramides derived from natural oils can improve the recovery rate of a damaged stratum corneum and enhance skin hydration more effectively than a single type of ceramide. nih.gov

The stereochemistry of ceramides—the specific three-dimensional arrangement of their atoms—is known to be crucial for the proper formation of the lipid lamellae. However, the scientific literature details the roles of commonly occurring stereoisomers, and the "L-lyxo-" configuration for a phytoceramide does not appear to be among those that have been synthesized, isolated, or studied in the context of skin barrier models.

Future Research Directions

Exploring Novel L-lyxo-Phytoceramide Species and Their Biological Roles

The diversity of phytoceramides found in nature is vast, with variations in the length and hydroxylation of their fatty acid chains. dovepress.com Future research will focus on identifying and characterizing new this compound species from various natural sources, including plants, fungi, and marine organisms. csic.esresearchgate.net Understanding the structural nuances of these novel species is the first step. The subsequent and more critical phase will be to elucidate their specific biological functions.

Initial studies have pointed towards the involvement of phytoceramides in crucial cellular processes. For instance, in the yeast Saccharomyces cerevisiae, C2-phytoceramide has been shown to reduce clonogenic survival and disrupt lipid rafts, suggesting a role in cell integrity. plos.org Furthermore, phytoceramides have been implicated in activating peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism. nih.gov Future investigations will aim to determine if these roles are conserved across different this compound species and to uncover new biological pathways they may influence. This includes exploring their potential involvement in cell signaling, apoptosis, and inflammation. ub.edu

Advanced Synthetic Strategies for Complex this compound Analogues

The ability to synthesize complex this compound analogues is crucial for systematically studying their structure-activity relationships. Researchers are continuously developing more efficient and stereocontrolled synthetic routes. nih.gov One reported approach involves an osmium-catalyzed asymmetric dihydroxylation of an unsaturated ester precursor, followed by conversion to a cyclic sulfate (B86663) intermediate and regioselective azidation. nih.gov Another strategy utilizes acs.orgacs.org-sigmatropic rearrangements to establish the key C-N bond. researchgate.net